molecular formula C21H21FN2O2 B3968576 (4-cyano-4-phenylpiperidin-1-yl)(4-fluoro-3-methylphenyl)acetic acid

(4-cyano-4-phenylpiperidin-1-yl)(4-fluoro-3-methylphenyl)acetic acid

Cat. No. B3968576
M. Wt: 352.4 g/mol
InChI Key: MVDREYSNHXRPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-cyano-4-phenylpiperidin-1-yl)(4-fluoro-3-methylphenyl)acetic acid, also known as CPP-115, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain.

Mechanism of Action

(4-cyano-4-phenylpiperidin-1-yl)(4-fluoro-3-methylphenyl)acetic acid exerts its therapeutic effects by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases GABA levels in the brain, leading to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. This compound has also been shown to reduce cocaine self-administration in animal models, suggesting its potential use in the treatment of addiction. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One major advantage of (4-cyano-4-phenylpiperidin-1-yl)(4-fluoro-3-methylphenyl)acetic acid is its potency and specificity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain, which can be useful in the study of various neurological and psychiatric disorders. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the long-term effects of this compound on GABA levels and neuronal function are not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on (4-cyano-4-phenylpiperidin-1-yl)(4-fluoro-3-methylphenyl)acetic acid. One area of interest is the potential use of this compound in the treatment of addiction and substance abuse disorders. Additionally, further research is needed to fully understand the long-term effects of this compound on GABA levels and neuronal function. Finally, the development of more soluble analogs of this compound could improve its in vivo efficacy and allow for more precise modulation of GABA levels in the brain.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its potent and specific inhibition of GABA transaminase allows for precise modulation of GABA levels in the brain, which can be useful in the study of these disorders. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its long-term safety and efficacy.

Scientific Research Applications

(4-cyano-4-phenylpiperidin-1-yl)(4-fluoro-3-methylphenyl)acetic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. This compound has also been shown to reduce cocaine self-administration in animal models, suggesting its potential use in the treatment of addiction.

properties

IUPAC Name

2-(4-cyano-4-phenylpiperidin-1-yl)-2-(4-fluoro-3-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-15-13-16(7-8-18(15)22)19(20(25)26)24-11-9-21(14-23,10-12-24)17-5-3-2-4-6-17/h2-8,13,19H,9-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDREYSNHXRPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)N2CCC(CC2)(C#N)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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